2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a benzoisoquinoline core with a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the following steps:
Formation of the benzoisoquinoline core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the propyl group: This step often involves alkylation reactions using propyl halides under basic conditions.
Attachment of the dioxaborolane group: This is usually done through a borylation reaction, where the benzoisoquinoline core is reacted with pinacolborane in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoisoquinoline core or the dioxaborolane group.
Substitution: The compound can undergo substitution reactions, particularly at the boron center, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the boron center .
Scientific Research Applications
2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism by which 2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The benzoisoquinoline core can interact with biological macromolecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different substituents.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate: A compound with a different core structure but similar boron functionality.
Uniqueness
The uniqueness of 2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its combination of a benzoisoquinoline core with a boron-containing dioxaborolane group.
Properties
Molecular Formula |
C21H24BNO4 |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H24BNO4/c1-6-12-23-18(24)14-9-7-8-13-16(11-10-15(17(13)14)19(23)25)22-26-20(2,3)21(4,5)27-22/h7-11H,6,12H2,1-5H3 |
InChI Key |
DKBSGNZIZICRHG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCC |
Origin of Product |
United States |
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